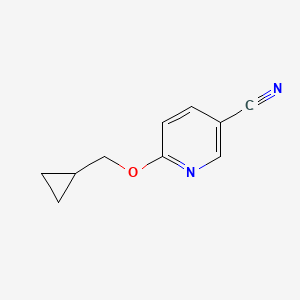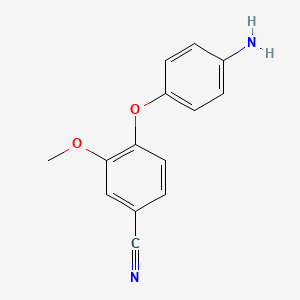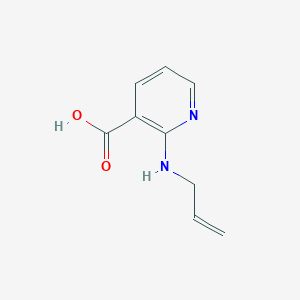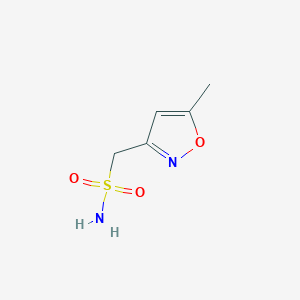
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide
Overview
Description
“(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1042780-11-9 . It has a molecular weight of 176.2 and its IUPAC name is (5-methyl-3-isoxazolyl)methanesulfonamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C5H8N2O3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9) . The InChI key is SLRNOCFPPZPYNY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 176.2 .
Scientific Research Applications
Antibacterial Activity : The sulfonamide derivatives, including compounds similar to (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide, have been investigated for their antibacterial activities. Studies have shown that such compounds exhibit significant activity against both gram-positive and gram-negative bacteria, making them valuable for potential therapeutic applications in combating bacterial infections (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Anti-Acetylcholinesterase Activity : Some derivatives of methanesulfonamide have been synthesized and evaluated for their anti-acetylcholinesterase activity. This property is significant as it has implications for the treatment of diseases like Alzheimer's, where acetylcholinesterase inhibitors are used as a part of the therapy (Holan, Virgona, & Watson, 1997).
Structural Studies in Drug Design : Structural studies of derivatives of methanesulfonamide, including X-ray powder diffraction, are crucial in drug design. These studies help in understanding the molecular geometry and intermolecular interactions, which are vital for the development of effective pharmaceutical agents (Dey et al., 2015).
Microbial Metabolism : Methanesulfonamide compounds are studied for their role in microbial metabolism, particularly in the biogeochemical cycling of sulfur. Understanding this aspect can provide insights into environmental processes and microbial ecology (Kelly & Murrell, 1999).
Synthesis and Catalysis : The synthesis and catalytic applications of methanesulfonamide derivatives are explored for their potential in organic synthesis. This includes their role in facilitating chemical reactions which are essential in the development of various synthetic compounds (Wipf & Wang, 2002).
Antimicrobial and Anticancer Activities : Research has been conducted on amido sulfonamido methane linked bis heterocycles, including their synthesis and evaluation for antimicrobial and anticancer activities. These findings are crucial for the development of new therapeutic agents in the treatment of various diseases (Premakumari et al., 2014).
Safety and Hazards
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-4-2-5(7-10-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRNOCFPPZPYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



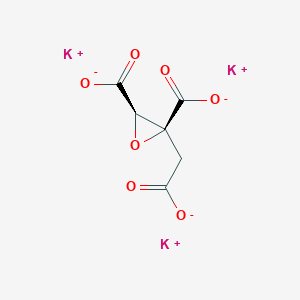
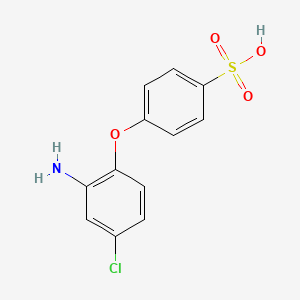
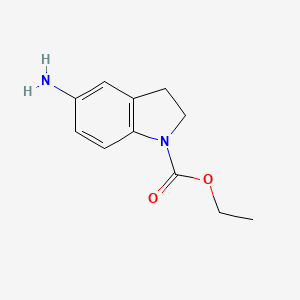
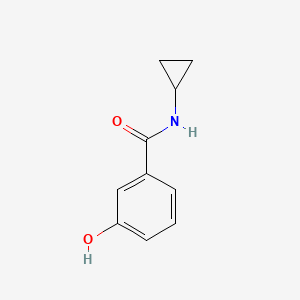
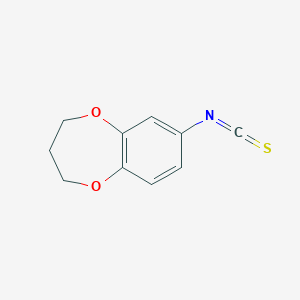
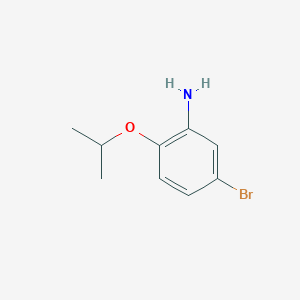
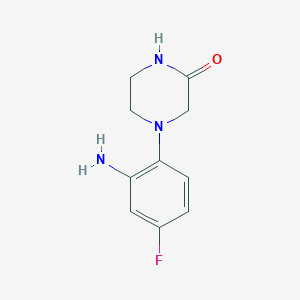
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

